molecular formula C13H7ClF2O2 B2479996 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde CAS No. 1548126-43-7

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde

Cat. No. B2479996
M. Wt: 268.64
InChI Key: VXUMIPDUWHZNQG-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “2-(3-Chloro-4-fluorophenoxy)acetic acid” and “2-(4-chloro-3-fluorophenoxy)acetic acid” which are known compounds12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of a halogenated benzene derivative with a fluorinated benzene derivative2.



Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” is not readily available. However, based on its name, it likely contains a benzene ring with chlorine and fluorine substitutions, and an aldehyde group34.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not available in the literature. However, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not readily available. However, a related compound, “2-(4-chloro-3-fluorophenoxy)acetic acid”, is a solid at room temperature, has a molecular weight of 204.58, and a purity of 95%2.


Scientific Research Applications

  • Synthesis Methods : Several studies have focused on synthesizing fluorobenzaldehyde derivatives, including 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde. For instance, a study by Yoshida and Kimura (1988) discussed the synthesis of various fluorobenzaldehydes from chlorobenzaldehydes using potassium fluoride, highlighting a convenient and effective method for producing these compounds (Yoshida & Kimura, 1988).

  • Key Intermediates in Herbicide Production : Zhou Yu (2002) demonstrated the use of a similar compound in the synthesis of key herbicide intermediates. This study underscores the importance of such fluorobenzaldehyde derivatives in the agricultural chemical industry (Zhou Yu, 2002).

  • Pharmaceutical Intermediates : The compound has been used as an intermediate in synthesizing various pharmaceutical compounds. For example, Jagadhani, Kundlikar, and Karale (2015) reported using fluorobenzaldehydes in creating benzothiazepines, which are important in medical research (Jagadhani, Kundlikar, & Karale, 2015).

  • Polymer Synthesis : Pimpha, Tantayanon, and Harris (2004) discussed using fluorinated benzaldehydes in synthesizing novel poly(aryl ether) polymers, highlighting the compound's role in advanced materials research (Pimpha, Tantayanon, & Harris, 2004).

  • Antimicrobial Properties : A study by Jagadhani, Kundalikar, and Karale (2014) explored the antimicrobial properties of compounds synthesized from fluorobenzaldehydes, demonstrating its potential in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

  • Chemical Analysis and Sensing : Research by Liu et al. (2015) demonstrated the use of fluorobenzaldehyde derivatives in developing chemosensors for detecting fluoride ions, showing the compound's utility in analytical chemistry (Liu et al., 2015).

Safety And Hazards

The safety and hazards of “2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde” are not known. However


properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-3-2-10(6-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMIPDUWHZNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde

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